4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline ring, a sulfonamide group, and a tert-butyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
4-tert-butyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S2/c1-5-15-29(25,26)24-14-6-7-17-8-11-19(16-21(17)24)23-30(27,28)20-12-9-18(10-13-20)22(2,3)4/h8-13,16,23H,5-7,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUGOZOCTVDXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the quinoline ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzenesulfonyl chloride: Shares the sulfonyl chloride functional group but lacks the quinoline ring.
tert-Butyl 4-[(E)-But-1-en-3-yl]benzenesulfonamide: Similar sulfonamide structure but different alkyl substituents.
Uniqueness
4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is unique due to its combination of a quinoline ring, sulfonamide group, and tert-butyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₂₃N₃O₄S₂
- Molecular Weight : 397.52 g/mol
- IUPAC Name : this compound
This compound features a sulfonamide group, which is known for its diverse biological activities.
Antimicrobial Activity
Sulfonamide derivatives are well-documented for their antimicrobial properties. Research indicates that compounds similar to This compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways in bacteria .
Cardiovascular Effects
Recent studies have focused on the effects of sulfonamide derivatives on cardiovascular parameters. An isolated rat heart model demonstrated that certain benzenesulfonamides could influence perfusion pressure and coronary resistance. Specifically, compounds similar to the target compound were shown to decrease perfusion pressure in a time-dependent manner, suggesting a potential mechanism involving calcium channel inhibition .
Table 1: Effects of Sulfonamide Derivatives on Perfusion Pressure
| Compound Name | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control (Krebs-Henseleit solution only) | - | Baseline |
| 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 | Decreased |
| 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 | No significant change |
| 2,5-Dichloro-N-(4-nitro-phenyl)-benzenesulfonamide | 0.001 | No significant change |
The proposed mechanism of action for the biological activity of This compound includes:
- Inhibition of Enzymatic Activity : Similar sulfonamides have been shown to inhibit dihydropteroate synthase in bacterial cells, leading to reduced folate synthesis.
- Calcium Channel Modulation : The interaction with calcium channels may contribute to the observed cardiovascular effects by altering vascular smooth muscle contractility.
Case Study 1: Antimicrobial Efficacy
A study conducted on various sulfonamide derivatives revealed that compounds structurally related to our target compound exhibited potent antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The study utilized minimum inhibitory concentration (MIC) assays to determine efficacy .
Case Study 2: Cardiovascular Impact
In a controlled experiment using isolated rat hearts, researchers administered different sulfonamide derivatives to assess their impact on coronary resistance and perfusion pressure. The results indicated that specific compounds resulted in significant reductions in perfusion pressure compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
